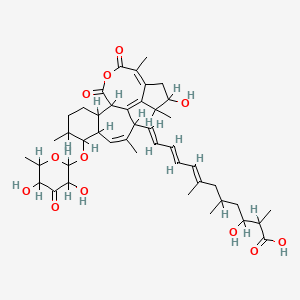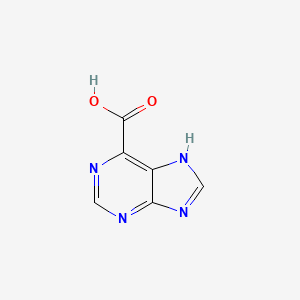
1H-プリン-6-カルボン酸
説明
1H-Purine-6-carboxylic acid, also known as Hypoxanthine, is a naturally occurring purine derivative. It is a precursor to guanine and adenine, which are essential components of DNA and RNA. Hypoxanthine is also an important intermediate in the purine salvage pathway, which recycles purine nucleotides in the body.
科学的研究の応用
抗がん剤開発
1H-プリン-6-カルボン酸: およびその誘導体は、抗がん剤としての可能性が広く研究されています。 プリン部分は、多くの天然および合成化合物において、重要な生物活性を持つ構造の重要な構成要素です . 研究者らは、標的受容体タンパク質に対して増強された抗がん活性を示すさまざまなプリン誘導体を合成しており、いくつかの化合物はナノモル範囲のIC50値を達成しています . これらの知見は、より強力な化学療法薬候補の開発を継続的に支援しています。
抗炎症薬理学
1H-プリン-6-カルボン酸に関連するものを含むプリン誘導体は、強力な抗炎症剤として特定されています . それらは、プロスタグランジンE2、誘導型一酸化窒素合成酵素、腫瘍壊死因子-αなどの重要な炎症性メディエーターの発現と活性を阻害する効果を示します . これにより、抗炎症活性を高め、毒性を最小限に抑えた新規ピリミジンアナログの合成のための新たな道が開かれました。
生化学的酵素阻害
生化学研究では、1H-プリン-6-カルボン酸誘導体は、酵素阻害剤として使用されています。 例えば、それらは、プリンを尿酸に変換する代謝経路に関与する重要な酵素であるキサンチンオキシダーゼを阻害するために使用されてきました . この応用は、痛風や高尿酸血症などの疾患の研究と治療において特に重要です。
分子生物学研究
分子生物学では、プリンアナログは、抗がん療法においてアンチメタボライトとして重要な役割を果たします . それらは、細胞分裂と癌の進行において不可欠なプロセスであるヌクレオチド合成とDNA複製を妨げるように設計されています。 1H-プリン-6-カルボン酸誘導体は、特定の分子経路を標的にするために調整することができ、癌研究における貴重なツールとなっています。
有機合成
1H-プリン-6-カルボン酸: は、特に他の有機化合物との共結晶の形成において、有機合成においても重要です . これらの共結晶は、X線回折やフーリエ変換赤外分光法などの手法を使用して分析することができ、分子相互作用の理解と新素材の開発に貢献しています。
分析化学における応用
分析化学では、1H-プリン-6-カルボン酸の構造的特徴により、センサーや分析方法の開発に適しています。 例えば、その誘導体は、ヒト血清サンプル中のドーパミン、アスコルビン酸、尿酸などの生体分子の同時検出に使用されてきました . これは、この化合物の多用途性と診断ツールの開発における重要性を示しています。
作用機序
Target of Action
1H-Purine-6-carboxylic acid, like other purine derivatives, primarily targets various cancers . The compound interacts with specific receptor proteins, which play a crucial role in the progression of cancer .
Mode of Action
The interaction of 1H-Purine-6-carboxylic acid with its targets results in significant changes. The compound’s mode of action is primarily through the inhibition of these targeted receptor proteins . This inhibition disrupts the normal functioning of cancerous cells, thereby halting their growth and proliferation .
Biochemical Pathways
1H-Purine-6-carboxylic acid affects several biochemical pathways. The de novo biosynthesis of purine depends on six enzymes to catalyze the conversion of phosphoribosylpyrophosphate to inosine 5′-monophosphate . This process is crucial for the proper functioning of cancerous cells . The compound’s action on these pathways leads to downstream effects that inhibit the growth and proliferation of cancer cells .
Result of Action
The molecular and cellular effects of 1H-Purine-6-carboxylic acid’s action are significant. The compound’s interaction with its targets and its influence on biochemical pathways result in the inhibition of cancer cell growth and proliferation . This leads to a decrease in the progression of various cancers .
生化学分析
Biochemical Properties
1H-Purine-6-carboxylic acid is involved in several biochemical reactions. It interacts with enzymes such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT) and xanthine oxidase. HGPRT catalyzes the conversion of 1H-Purine-6-carboxylic acid to inosine monophosphate (IMP), a precursor for adenine and guanine nucleotides. Xanthine oxidase further oxidizes 1H-Purine-6-carboxylic acid to xanthine and then to uric acid, which is excreted from the body. These interactions highlight the compound’s role in nucleotide metabolism and its importance in maintaining cellular homeostasis .
Cellular Effects
1H-Purine-6-carboxylic acid influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. By influencing AMPK activity, 1H-Purine-6-carboxylic acid can impact processes such as glucose uptake, fatty acid oxidation, and mitochondrial biogenesis. Additionally, it plays a role in the regulation of gene expression by acting as a substrate for enzymes involved in nucleotide synthesis and degradation .
Molecular Mechanism
The molecular mechanism of 1H-Purine-6-carboxylic acid involves its interactions with various biomolecules. It binds to enzymes such as HGPRT and xanthine oxidase, facilitating their catalytic activities. In the case of HGPRT, 1H-Purine-6-carboxylic acid is converted to IMP through a phosphoribosylation reaction. This conversion is crucial for the synthesis of adenine and guanine nucleotides. Additionally, the oxidation of 1H-Purine-6-carboxylic acid by xanthine oxidase generates reactive oxygen species (ROS), which can have both beneficial and detrimental effects on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1H-Purine-6-carboxylic acid can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 1H-Purine-6-carboxylic acid is relatively stable under physiological conditions, but it can degrade over time, especially in the presence of oxidative stress. Long-term exposure to 1H-Purine-6-carboxylic acid has been associated with changes in cellular function, including alterations in nucleotide metabolism and energy production .
Dosage Effects in Animal Models
The effects of 1H-Purine-6-carboxylic acid vary with different dosages in animal models. At low doses, the compound has been shown to support normal cellular function and energy metabolism. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Studies have identified threshold effects, where the beneficial effects of 1H-Purine-6-carboxylic acid are observed at lower concentrations, while adverse effects become prominent at higher concentrations .
Metabolic Pathways
1H-Purine-6-carboxylic acid is involved in several metabolic pathways. It is a key intermediate in the purine salvage pathway, where it is converted to IMP by HGPRT. This pathway is essential for the recycling of purines and the maintenance of nucleotide pools. Additionally, 1H-Purine-6-carboxylic acid is involved in the degradation pathway, where it is oxidized by xanthine oxidase to produce xanthine and uric acid. These metabolic pathways highlight the compound’s role in nucleotide metabolism and its importance in cellular homeostasis .
Transport and Distribution
The transport and distribution of 1H-Purine-6-carboxylic acid within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes by nucleoside transporters, which facilitate its uptake and release. Once inside the cell, 1H-Purine-6-carboxylic acid can interact with various binding proteins, which influence its localization and accumulation. These interactions are crucial for the compound’s role in nucleotide metabolism and cellular function .
Subcellular Localization
1H-Purine-6-carboxylic acid is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications. For instance, the compound can be directed to the mitochondria, where it participates in energy metabolism and nucleotide synthesis. Additionally, 1H-Purine-6-carboxylic acid can be found in the cytoplasm, where it interacts with enzymes involved in nucleotide metabolism .
特性
IUPAC Name |
7H-purine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O2/c11-6(12)4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,11,12)(H,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIEQXUBLKKQRIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC=NC(=C2N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178326 | |
| Record name | 1H-Purine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2365-43-7 | |
| Record name | 9H-Purine-6-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2365-43-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9H-Purine-6-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002365437 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Purine-6-carboxylic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-purine-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.383 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 9H-PURINE-6-CARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SDM8E82XR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


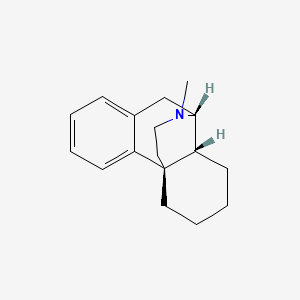
![6,23-Dioxa-26-Thia-2,17,27-triazatricyclo[17.5.2.1(4,7)]heptacosa-4,7(27),12,14,19-pentaene-3,8,24-trione, 9,11-dihydroxy-22-methyl-, [1S-(1R*,9R*,11R*,12E,14E,19Z,22S*)]-](/img/structure/B1238267.png)

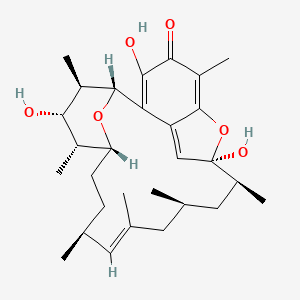
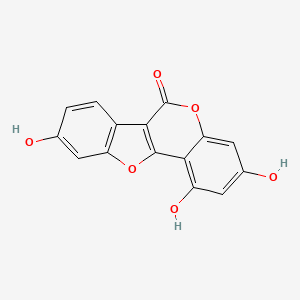
![2-hydroxy-2-phenylacetic acid [(5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] ester](/img/structure/B1238272.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-methoxy-N,alphadimethyl-2-(phenyl)ethynyl benzenepropanamine hydrochloride](/img/structure/B1238275.png)
![(4R,5S,6S)-3-[(3S,5R)-5-[4-[(1S)-1,3-diamino-3-oxopropyl]phenyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrochloride](/img/structure/B1238276.png)



